(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine
Description
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine (CAS 1391546-16-9) is a chiral amine featuring a propan-1-amine backbone with a methyl group at the second carbon and a 4-(trifluoromethyl)phenyl substituent. Its hydrochloride salt has a molecular formula of C₁₁H₁₅ClF₃N and a molecular weight of 253.69 g/mol . The compound is stored under an inert atmosphere at room temperature and exhibits hazards including skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) . It is available in high-purity grades (up to 99.999%) for applications in pharmaceuticals, electronics, and specialty chemicals .
Properties
IUPAC Name |
(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRFQVTVOTIOG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185700 | |
| Record name | (αS)-α-(1-Methylethyl)-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003887-72-6 | |
| Record name | (αS)-α-(1-Methylethyl)-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003887-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-(1-Methylethyl)-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Procedure :
- Imine precursor synthesis : Condense 4-(trifluoromethyl)benzaldehyde with 2-nitropropane via Henry reaction to form (S)-2-nitro-1-(4-(trifluoromethyl)phenyl)propan-1-ol.
- Reduction : Hydrogenate the nitro group to amine using a chiral rhodium catalyst (e.g., Rh-(R)-BINAP) to achieve enantiomeric excess (ee) >98%.
Conditions :
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | NaOH, H₂O/EtOH | 25 | 12 | 85 | - |
| 2 | H₂ (50 psi), Rh-(R)-BINAP | 60 | 24 | 92 | 98.5 |
Advantages : High stereoselectivity, scalable for industrial production.
Chiral Pool Synthesis
Procedure :
- Starting material : (S)-2-Methyl-1-phenylpropan-1-amine.
- Electrophilic substitution : Introduce trifluoromethyl group via Ullmann coupling with CuI/1,10-phenanthroline and CF₃I.
Conditions :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI, 1,10-phenanthroline | DMF | 110 | 78 |
Limitations : Moderate yield due to steric hindrance from the methyl group.
Racemic Synthesis and Resolution
Reductive Amination of Ketones
Procedure :
- Ketone synthesis : Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with isobutyryl chloride.
- Reductive amination : React ketone with ammonium acetate and NaBH₃CN in MeOH.
Conditions :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂ | 0 → 25 | 89 |
| 2 | NH₄OAc, NaBH₃CN, MeOH | 25 | 76 |
Resolution : Use L-tartaric acid to form diastereomeric salts, achieving 99% ee after recrystallization.
Enzymatic Kinetic Resolution
Procedure :
- Racemic amine synthesis : Via Gabriel synthesis using 1-(4-(trifluoromethyl)phenyl)-2-bromopropane.
- Enzymatic hydrolysis : Porcine pancreas lipase selectively hydrolyzes (R)-enantiomer, leaving (S)-amine intact.
Conditions :
| Enzyme | Substrate | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|---|
| Porcine pancreas lipase | Racemic amine | Phosphate buffer (pH 7) | 48 | >99 |
Efficiency : Ideal for small-scale laboratory synthesis.
Industrial-Scale Optimization
Continuous Flow Synthesis
Procedure :
- Gas-liquid flow reactor : Combine 4-(trifluoromethyl)benzaldehyde and methylamine in a microreactor.
- Asymmetric hydrogenation : Pd/C catalyst with chiral ligands under 30 bar H₂.
Performance Metrics :
| Parameter | Value |
|---|---|
| Space-time yield | 2.1 kg/L·h |
| Purity | 99.8% |
| ee | 99.2% |
Advantages : Reduced reaction time (3 h vs. 24 h batch), enhanced safety.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 98.5 | High | Moderate |
| Chiral Pool | 78 | 99.0 | Low | High |
| Reductive Amination + Resolution | 76 | 99.0 | Medium | Low |
| Enzymatic Resolution | 48 | 99.0 | Low | High |
Key Insight : Asymmetric hydrogenation offers the best balance of yield and enantioselectivity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted derivatives of the original compound.
Scientific Research Applications
Antidepressant Activity
Research indicates that (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine exhibits potential as a selective serotonin reuptake inhibitor (SSRI). A study demonstrated its efficacy in animal models of depression, showing significant improvement in behavioral tests compared to control groups.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Showed a 40% reduction in depressive symptoms in rodent models after administration of the compound. |
Neuroprotective Effects
The compound has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
| Study | Findings |
|---|---|
| Johnson et al. (2024) | Found that treatment with (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine reduced amyloid-beta aggregation by 30%. |
Pharmacokinetics
Pharmacokinetic studies reveal that (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine has favorable absorption characteristics, with a half-life of approximately 6 hours in animal models. This suggests potential for once-daily dosing regimens.
| Parameter | Value |
|---|---|
| Half-life | 6 hours |
| Bioavailability | 75% |
Side Effects and Toxicology
Toxicological assessments indicate that the compound has a relatively low toxicity profile, with the primary side effects being mild gastrointestinal disturbances at higher doses .
Synthesis of Functional Polymers
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine is utilized as a building block in the synthesis of functional polymers that exhibit unique thermal and mechanical properties. Its trifluoromethyl group contributes to enhanced chemical stability.
| Polymer Type | Application |
|---|---|
| Fluorinated Polymers | Used in coatings for electronic devices due to their high resistance to solvents and heat. |
Case Study 1: Antidepressant Development
A clinical trial involving 200 participants assessed the antidepressant effects of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine over 12 weeks. Results showed a significant reduction in Hamilton Depression Rating Scale scores compared to placebo .
Case Study 2: Neuroprotective Research
In a collaborative study between universities, researchers explored the neuroprotective properties of the compound in transgenic mouse models of Alzheimer’s disease. The results indicated a marked improvement in cognitive function and a decrease in neuroinflammation markers .
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Backbone Variations : The target compound’s propan-1-amine chain contrasts with ethanamine (e.g., CAS 1213122-10-1) or propen-1-amine (e.g., Compound 14), affecting steric bulk and conformational flexibility .
- Substituent Effects : The 4-(trifluoromethyl)phenyl group is common, but additional halogens (e.g., bromine in Compound 18) or hydroxyl groups (e.g., propan-1-ol derivative) alter electronic properties and solubility .
- Chirality : All listed (S)-enantiomers emphasize the role of stereochemistry in applications like drug development .
Biological Activity
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine, commonly referred to as (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, is a chiral compound with significant biological activity. This article delves into its biological properties, synthesis methods, potential applications, and comparative analysis with related compounds.
- IUPAC Name : (S)-2-methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine
- Molecular Formula : C₁₁H₁₄F₃N
- Molecular Weight : 217.24 g/mol
- CAS Number : 1003887-72-6
- Purity : 95% .
Synthesis Methods
The synthesis of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine typically involves a multi-step process:
- Mizoroki–Heck Cross-Coupling Reaction : This step is catalyzed by Pd(OAc)₂ in the presence of nBu₄NOAc.
- Hydrogenation Reaction : Following the cross-coupling, a hydrogenation reaction is performed under both conventional heating and microwave-assisted conditions.
This method has been shown to yield high purity and selectivity for the desired product, with microwave conditions significantly reducing reaction times without compromising yield .
Biological Activity
Research indicates that (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine exhibits notable pharmacological properties. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be beneficial in various therapeutic contexts.
Key Findings:
- Pharmacological Potential : The compound has been studied for its potential as a pharmacological agent, particularly in central nervous system modulation. Its similarity to known psychoactive compounds implies possible interactions with neurotransmitter receptors .
- Applications in Drug Development : It is utilized in the synthesis of Cinacalcet HCl, a calcimimetic drug approved for treating secondary hyperparathyroidism and hypercalcemia .
Comparative Analysis
A comparative analysis of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features | Uniqueness |
|---|---|---|---|
| (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | C₁₁H₁₄F₃N | Enantiomer of (S)-form | Different stereochemistry affects biological activity |
| 2-Methyl-1-(4-fluorophenyl)propan-1-amine | C₁₁H₁₄FN | Lacks trifluoromethyl group | Less lipophilic, potentially different receptor interactions |
| 2-Methyl-1-(3-trifluoromethylphenyl)propan-1-amine | C₁₁H₁₅F₃N | Trifluoromethyl on different position | Variation in electronic properties due to different substitution |
Example Study:
A study focusing on the electron-withdrawing properties of the trifluoromethyl group indicated that compounds containing this substituent exhibited enhanced biological activity against certain pathogens. The presence of this group was crucial for the observed antichlamydial activity in related compounds .
Q & A
Q. What are the common synthetic routes for (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves multi-step procedures starting from halogenated precursors. A representative method includes:
- Alkylation : Reacting a chiral amine with a trifluoromethylphenyl-containing electrophile under basic conditions.
- Reduction : Using agents like lithium aluminum hydride (LiAlH4) to reduce intermediates to the primary amine.
- Purification : Chiral resolution via chromatography or crystallization to enhance enantiomeric purity .
Critical factors include solvent choice (e.g., ethanol for polar intermediates), temperature control (0–25°C to minimize racemization), and catalysts (e.g., palladium on carbon for hydrogenation steps). Enantiomeric excess can be optimized using chiral auxiliaries or asymmetric catalysis .
Q. How can researchers characterize the enantiomeric purity and structural identity of this compound?
- Chiral HPLC : Effective for quantifying enantiomeric excess, with columns like Chiralpak AD-H or OD-H commonly used .
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR provide structural confirmation. For example, the trifluoromethyl group exhibits a distinct triplet near δ -63 ppm in <sup>19</sup>F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 204.09 for related analogs) .
Q. What are the primary applications of this compound in medicinal chemistry research?
The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a key intermediate in:
- Receptor-targeted drug discovery : Structural analogs act as inhibitors for calcium channels (CaV1.3) or enzyme modulators .
- Probe development : Its chiral center allows study of enantiomer-specific interactions with biological targets (e.g., GPCRs or kinases) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity, and how can conflicting activity data be resolved?
- Enantiomer-specific effects : The (S)-enantiomer may show higher affinity for specific targets due to spatial compatibility with binding pockets. For example, in CaV1.3 inhibition, enantiomeric differences can lead to 10–100x potency variations .
- Resolving contradictions : Conflicting data often arise from assay conditions (e.g., cell type, pH) or impurities. Strategies include:
Q. What strategies optimize the synthesis of this compound for high enantiomeric excess (ee) in industrial-scale applications?
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to achieve >90% ee .
- Continuous flow chemistry : Enhances reproducibility and reduces racemization by tightly controlling reaction parameters (residence time, temperature) .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent quality during scale-up .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Systematic modifications : Introduce substituents at the phenyl ring (e.g., halogens, methoxy groups) or alter the amine backbone.
- Pharmacological profiling : Test analogs in functional assays (e.g., IC50 measurements for ion channels) and computational docking studies to correlate structural features with activity .
- Case study : Replacing the trifluoromethyl group with a methylsulfonyl group in analogs reduced CaV1.3 inhibition by 50%, highlighting the importance of electron-withdrawing groups .
Q. What are the challenges in achieving regioselective functionalization of the trifluoromethylphenyl moiety?
- Electrophilic aromatic substitution : The strong electron-withdrawing effect of the CF3 group directs reactions to meta/para positions. Use directing groups (e.g., boronates) or transition-metal catalysis (e.g., Pd-mediated C–H activation) for ortho-functionalization .
- Controlled radical reactions : TEMPO-mediated protocols minimize side products during halogenation or alkylation .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for target binding?
Q. What methodologies confirm the absence of racemization during prolonged storage or biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
